6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is known for its applications in drug discovery, organic electronics, and photovoltaics.
Mechanism of Action
Target of Action
The primary target of 6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is DNA . This compound is a DNA intercalating agent , which means it inserts itself between the base pairs in the DNA double helix . This interaction with DNA is crucial for its pharmacological activities .
Mode of Action
This compound interacts with DNA through intercalation . The planar structure of this compound allows it to slide between the base pairs of the DNA double helix . This intercalation disrupts the processes that are vital for DNA replication , leading to its antiviral and cytotoxic properties .
Biochemical Pathways
Its dna intercalation activity suggests it may affect dna replication and transcription . By disrupting these processes, it can inhibit the growth and proliferation of cells, particularly cancer cells .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation . This is due to its disruption of DNA replication and transcription through intercalation . It has shown cytotoxic effects against various human cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and solubility can be affected by the solvent used . More research is needed to fully understand how different environmental factors influence its action, efficacy, and stability.
Preparation Methods
The synthesis of 6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step protocol starting from isatin or 5-fluoroisatin . The synthetic route includes the formation of the indolo[2,3-b]quinoxaline core followed by the introduction of the 2-(2-methylphenoxy)ethyl group. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indolo[2,3-b]quinoxaline core or the 2-(2-methylphenoxy)ethyl group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a DNA-intercalating agent with antiviral and cytotoxic properties . Additionally, it is used in the development of organic electronics and photovoltaics due to its unique electronic properties.
Comparison with Similar Compounds
6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific structural features and electronic properties. Similar compounds include other indolo[2,3-b]quinoxaline derivatives, such as 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
6-[2-(2-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-8-2-7-13-21(16)27-15-14-26-20-12-6-3-9-17(20)22-23(26)25-19-11-5-4-10-18(19)24-22/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKELYAZADRUYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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